molecular formula C15H22N2O B12496894 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide CAS No. 1016685-43-0

3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide

Cat. No.: B12496894
CAS No.: 1016685-43-0
M. Wt: 246.35 g/mol
InChI Key: MEPVDXUGOGPXKY-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide is an organic compound with the molecular formula C15H23ClN2O It is characterized by a benzamide core substituted with two methyl groups at the 3 and 5 positions and a piperidin-3-ylmethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylbenzoic acid and piperidine.

    Formation of Benzoyl Chloride: 3,5-dimethylbenzoic acid is converted to 3,5-dimethylbenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The resulting 3,5-dimethylbenzoyl chloride is then reacted with piperidin-3-ylmethanamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced amide or amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylbenzamide: Lacks the piperidin-3-ylmethyl group, resulting in different chemical and biological properties.

    N-(piperidin-3-ylmethyl)benzamide: Lacks the methyl groups at the 3 and 5 positions, affecting its reactivity and applications.

Uniqueness

3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide is unique due to the presence of both the 3,5-dimethyl substitution on the benzamide ring and the piperidin-3-ylmethyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

1016685-43-0

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H22N2O/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13/h6-8,13,16H,3-5,9-10H2,1-2H3,(H,17,18)

InChI Key

MEPVDXUGOGPXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2CCCNC2)C

Origin of Product

United States

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